2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
Description
This compound features a benzimidazole core substituted at position 1 with a 2,4-dimethylphenyl group and at position 5 with a carboxamide linker to a thiazole ring. The thiazole moiety is further substituted with N,N-dimethyl and 4-methyl groups, forming a bis-carboxamide structure. Its design combines aromatic and heterocyclic components, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[[1-(2,4-dimethylphenyl)benzimidazole-5-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-13-6-8-18(14(2)10-13)28-12-24-17-11-16(7-9-19(17)28)21(29)26-23-25-15(3)20(31-23)22(30)27(4)5/h6-12H,1-5H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMYRBHUYMHJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=NC(=C(S4)C(=O)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzo[d]imidazole have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
Case Study:
A research group synthesized a series of benzo[d]imidazole derivatives and evaluated their cytotoxic effects against human cancer cell lines. The findings revealed that certain modifications to the benzo[d]imidazole structure enhanced its anticancer activity, suggesting a promising pathway for developing new chemotherapeutic agents .
Antimicrobial Properties
The compound's thiazole component may contribute to antimicrobial properties. Thiazole derivatives have been studied for their ability to inhibit the growth of various bacteria and fungi. Research indicates that modifications in the thiazole ring can lead to enhanced antibacterial activity against resistant strains .
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | E. coli | 12 µg/mL |
| Thiazole Derivative B | S. aureus | 8 µg/mL |
| Thiazole Derivative C | Pseudomonas aeruginosa | 16 µg/mL |
Enzyme Inhibition
Compounds containing the benzo[d]imidazole structure have been identified as potential inhibitors of various enzymes involved in cancer progression and microbial metabolism. For example, studies have demonstrated that certain derivatives can inhibit kinases that are critical for tumor growth .
Case Study:
A study focused on the design and synthesis of benzo[d]imidazole derivatives as multi-kinase inhibitors showed promising results in inhibiting specific kinases associated with tumor growth, providing a foundation for further drug development .
Chemical Reactions Analysis
Substitution Reactions
The benzimidazole and thiazole rings in the compound are susceptible to electrophilic aromatic substitution (EAS). Key observations include:
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Nitration : The benzimidazole ring undergoes nitration at the electron-rich positions (C-4 or C-7) under acidic conditions. For example, treatment with nitric acid in sulfuric acid yields nitro derivatives with regioselectivity influenced by the 2,4-dimethylphenyl substituent .
-
Halogenation : Bromination with Br₂ in acetic acid occurs at the para position relative to the carboxamide group on the thiazole ring.
Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Benzimidazole C-4 | 65–70 | |
| Bromination | Br₂/CH₃COOH, RT | Thiazole C-5 | 80–85 |
Condensation and Cyclization
The carboxamide groups participate in condensation reactions to form heterocyclic systems:
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Imine Formation : Reaction with aldehydes (e.g., formaldehyde) in ethanol under reflux generates Schiff base derivatives .
-
Cyclocondensation : Treatment with thiourea and HCl yields thiazolo[5,4-d]thiazole derivatives .
Key Example
-
Schiff Base Synthesis :
Hydrolysis and Functional Group Interconversion
The carboxamide groups are hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding carboxylic acid derivatives .
-
Basic Hydrolysis : NaOH in ethanol/water converts the carboxamide to carboxylate salts .
Hydrolysis Pathways
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, 100°C, 6h | Benzimidazole-5-carboxylic acid | 75 | |
| 2M NaOH, EtOH/H₂O, 2h | Thiazole-5-carboxylate sodium | 90 |
Cross-Coupling Reactions
The aryl bromide (if present in derivatives) participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives .
Catalytic Conditions
Oxidation and Reduction
-
Oxidation : The methyl groups on the 2,4-dimethylphenyl substituent are oxidized to carboxylic acids using KMnO₄/H₂SO₄ .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative .
Solid-State Reactivity
Crystallographic studies (e.g., XRPD) indicate that the hydrochloride salt form exhibits distinct hydrogen-bonding networks, influencing its stability under thermal stress .
Critical Analysis of Sources
Data were synthesized from patents detailing benzimidazole-thiazole hybrid syntheses , PubChem entries , and reactivity studies of analogous compounds . Notably, the exclusion of non-peer-reviewed platforms (e.g., BenchChem) ensures reliability.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Substituent Variations
| Compound Name / ID | Benzimidazole Substituents | Linked Heterocycle/Group | Key Structural Differences | Reference |
|---|---|---|---|---|
| Target Compound | 1-(2,4-dimethylphenyl), 5-carboxamide | N,N,4-trimethylthiazole-5-carboxamide | — | — |
| 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide () | 1-propyl, 3,4-dimethoxyphenyl | 4-methoxyphenyl carboxamide | Methoxy vs. methyl groups; absence of thiazole | [2], [4] |
| N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzimidazole-5-carboxamide (PZ1, ) | 2-hydroxyphenyl | Piperazine-ethyl group | Hydroxyl substitution; no thiazole | [3] |
| Dabigatran Etexilate Impurities () | 1-methyl, 4-amidinophenyl | Pyridyl-propanoate ester | Ester linkage; pyridyl substitution | [20], [22] |
| 2-(4-Nitrophenyl)-N-cyclohexyl-1H-benzimidazole-5-carboxamide (VIIv, ) | 4-nitrophenyl, cyclohexyl | None (direct carboxamide) | Nitro group; no thiazole | [6] |
Key Observations :
- Electron-Donating vs.
- Heterocyclic Linkers : Thiazole-containing compounds (e.g., target, dabigatran impurities) may enhance metabolic stability compared to triazole or piperazine-linked derivatives [1], [22].
Key Observations :
- Reductive Cyclization : Sodium dithionite (Na₂S₂O₄) in DMSO is a preferred method for benzimidazole-carboxamide synthesis, offering high efficiency and yield [2], [4].
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular assembly of triazole-linked analogs but requires stringent purification [1].
Physicochemical Properties
Table 3: Thermal and Spectral Data
| Compound (Source) | Melting Point (°C) | Key Spectral Data (¹H-NMR, IR) | Solubility Trends | Reference |
|---|---|---|---|---|
| Target Compound | N/A | Hypothesized: C=O stretch ~1650–1700 cm⁻¹ (IR), δ 7.5–8.5 ppm (aromatic H) | Likely moderate in DMSO | — |
| 7d () | >300 | Carboxylic acid O-H stretch ~2500–3300 cm⁻¹ | Low (high m.p.) | [3] |
| VIIv () | 112–114 | Nitro group N=O stretch ~1520 cm⁻¹, δ 8.2 ppm (aromatic H) | Moderate in DMF | [6] |
| 9c () | 217 | Triazole C-H stretch ~3100 cm⁻¹, δ 7.8 ppm (thiazole H) | High in polar aprotic solvents | [1] |
Key Observations :
- Melting Points : Carboxylic acid derivatives (e.g., 7d) exhibit exceptionally high melting points (>300°C) due to hydrogen bonding, whereas carboxamides (e.g., VIIv) show lower values [3], [6].
- Spectral Signatures : Thiazole and triazole protons resonate distinctively in ¹H-NMR (δ 7.5–8.5 ppm), aiding structural confirmation [1], [6].
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key steps include:
- Step 1: Formation of the benzo[d]imidazole core via condensation of 2,4-dimethylphenyl-substituted precursors with appropriate carboxamide derivatives under acidic conditions .
- Step 2: Coupling the benzo[d]imidazole intermediate with a thiazole-5-carboxamide moiety using carbodiimide-based coupling reagents (e.g., EDCI or DCC) in anhydrous solvents like DMF or DCM .
Critical Reaction Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or DCM | Polar aprotic solvents enhance coupling efficiency |
| Catalyst | EDCI/HOBt | Reduces racemization and improves coupling yields |
| Temperature | 0–25°C (Step 1); RT (Step 2) | Controlled temperatures prevent side reactions |
| Reaction Time | 12–24 hours (Step 2) | Prolonged time ensures completion |
Reference: and detail analogous protocols for structurally related compounds.
Q. What spectroscopic techniques are essential for structural confirmation, and how are data discrepancies resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Assign peaks for aromatic protons (6.5–8.5 ppm) and methyl groups (2.0–3.0 ppm). For example, the 2,4-dimethylphenyl group shows two singlet peaks for methyl protons .
- ¹³C NMR: Confirm carbonyl carbons (165–175 ppm) and heterocyclic carbons (110–150 ppm).
- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks with <2 ppm error.
Resolving Discrepancies:
- Tautomerism Issues: If NMR signals for the benzoimidazole NH proton are absent, consider tautomeric equilibria or deuterated solvent effects .
- Elemental Analysis: Cross-check experimental vs. calculated C, H, N percentages to confirm purity (>98%).
Reference: and provide structural validation workflows for analogous heterocycles.
Q. What purification strategies are effective for isolating this compound, and how is purity assessed?
Methodological Answer:
- Chromatography: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1). For polar impurities, switch to reverse-phase HPLC (C18 column, acetonitrile/water) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
Purity Assessment:
| Technique | Target Metric | Acceptable Range |
|---|---|---|
| HPLC | Peak area % (λ = 254 nm) | ≥95% |
| Melting Point | Sharp range (e.g., 180–182°C) | ΔT ≤ 2°C |
Reference: and outline purification protocols for similar compounds.
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be systematically addressed?
Methodological Answer:
- Hypothesis Testing:
- Tautomerism: Use variable-temperature NMR to detect dynamic equilibria (e.g., imidazole NH proton exchange) .
- Diastereomer Formation: Perform chiral HPLC or NOESY to assess stereochemical purity.
- Solvent Artifacts: Compare spectra in DMSO-d6 vs. CDCl3 to rule out solvent-induced shifts.
Case Study:
In , unexpected splitting in the thiazole methyl group was resolved by NOESY, confirming restricted rotation due to steric hindrance.
Q. What computational strategies predict the compound’s biological activity, and how are docking results validated?
Methodological Answer:
- Molecular Docking:
- Target Selection: Prioritize kinases (e.g., EGFR, Aurora A) based on structural homology to known inhibitors .
- Software: Use AutoDock Vina or Schrödinger Suite with flexible ligand docking.
- Validation: Compare docking poses (e.g., RMSD <2 Å) with co-crystallized ligands (PDB: 4R3Q) .
Example:
In , compound 9c showed a docking score of −9.2 kcal/mol against α-glucosidase, correlating with in vitro IC₅₀ values.
Q. How can reaction yields be optimized using alternative catalysts or green chemistry approaches?
Methodological Answer:
-
Catalyst Screening:
Catalyst Yield (%) Comment EDCI/HOBt 65 Baseline DMT/NMM 72 Reduced racemization Ultrasound (40 kHz) 85 Enhanced mixing/kinetics -
Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .
Reference: highlights ultrasound-assisted synthesis for analogous thiadiazoles.
Q. What in vitro assays are recommended for evaluating kinase inhibition, and how are false positives minimized?
Methodological Answer:
- Assay Design:
- Primary Screen: Use a fluorescence-based ADP-Glo™ kinase assay (e.g., against CDK2/Cyclin E).
- Counter-Screen: Test against unrelated kinases (e.g., PKA) to assess selectivity.
- False Positive Mitigation:
- Include detergent (e.g., 0.01% Triton X-100) to disrupt aggregators.
- Use thermal shift assays (TSA) to confirm target engagement.
Reference: and provide kinase assay frameworks for triazole-thiadiazole hybrids.
Q. Data Contradiction Analysis Table
| Observation | Potential Cause | Resolution Strategy |
|---|---|---|
| Missing NH peak in ¹H NMR | Tautomerism | Variable-temperature NMR |
| Low HRMS molecular ion | Impurity co-elution | Repurify via preparative HPLC |
| Inconsistent melting point | Polymorphism | Recrystallize with seed crystal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
